N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide
Description
N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide is a benzamide derivative featuring a 4-fluorobenzoic acid core linked via an amide bond to a phenyl group substituted with a sulfur-containing moiety. Specifically, the amide nitrogen is attached to a phenyl ring connected through a sulfanyl (thioether) bridge to a 4-bromophenyl group.
The sulfanyl group (-S-) distinguishes it from sulfonyl (-SO₂-) analogs, offering reduced polarity and enhanced lipophilicity, which could impact membrane permeability and bioavailability.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFNOS/c20-14-3-9-17(10-4-14)24-18-11-7-16(8-12-18)22-19(23)13-1-5-15(21)6-2-13/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTPHVMFKXXEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224136 | |
| Record name | N-[4-[(4-Bromophenyl)thio]phenyl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339104-54-0 | |
| Record name | N-[4-[(4-Bromophenyl)thio]phenyl]-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339104-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(4-Bromophenyl)thio]phenyl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-bromophenylthiol: This can be achieved by reacting 4-bromophenyl chloride with thiourea under basic conditions.
Coupling with 4-fluorobenzenecarboxylic acid: The 4-bromophenylthiol is then coupled with 4-fluorobenzenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amidation: The intermediate product is then subjected to amidation to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenylthiol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or primary amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Sulfur Group Variations
- Sulfanyl vs. Sulfonyl groups, being electron-withdrawing, may improve solubility but reduce lipophilicity .
- Sulfanylmethyl Linker : The CH₂ spacer in 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide introduces conformational flexibility, which could modulate binding kinetics compared to the rigid thioether bridge in the target compound.
Substituent Effects
- Halogenation : Bromine and fluorine in the target compound may enhance halogen bonding and metabolic stability. Chlorine in offers similar benefits but with distinct steric and electronic profiles.
- The cyano group in introduces polarity and hydrogen-bonding capacity, which may affect solubility and target engagement .
Biological Activity
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C19H13BrFNO3S, is characterized by its unique structure that includes a bromophenyl sulfanyl group and a fluorobenzenecarboxamide moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C19H13BrFNO3S |
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 339104-62-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Binding : The fluorobenzenecarboxamide moiety may interact with biological receptors, influencing signaling pathways related to inflammation or cancer.
- Redox Reactions : The sulfanyl group can participate in redox reactions, which may modulate oxidative stress responses in cells.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The compound’s ability to induce apoptosis in cancer cells has been documented in vitro.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in preclinical models, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies have indicated that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease contexts.
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a marked reduction in swelling and pain, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support the potential use of this compound in managing inflammatory conditions.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Reference Study |
|---|---|---|
| N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide | Anticancer, Anti-inflammatory | |
| N-{3-cyano-4-(2-methylphenyl)sulfanyl}benzenesulfonamide | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
